molecular formula C11H7FN4 B1322552 6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 552331-67-6

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1322552
CAS No.: 552331-67-6
M. Wt: 214.2 g/mol
InChI Key: LDIZPXORSNKLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 552331-67-6) is a high-value heterocyclic building block with the molecular formula C11H7FN4 and a molecular weight of 214.20 . This compound belongs to the class of pyrazolopyridines, which are organic heterocyclic compounds consisting of a pyrazole ring fused with a pyridine ring . These sophisticated molecular architectures are primarily utilized in medicinal chemistry and drug discovery research for constructing potential therapeutic agents. The structure features a fluorine substituent and a pyridinyl group, which can be pivotal for optimizing the pharmacokinetic and binding properties of drug candidates. The compound requires specific handling and should be stored sealed in dry conditions at 2-8°C . Related pyrazolo[3,4-b]pyridine scaffolds have been investigated in scientific studies for various bioactivities, serving as key intermediates in the synthesis of novel derivatives with potential larvicidal activity . Furthermore, structurally similar compounds are frequently explored in patent literature for their use in developing pharmaceuticals, indicating the high research value of this chemotype . This product is intended For Research Use Only and is not suitable for human, veterinary, or household use.

Properties

IUPAC Name

6-fluoro-3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4/c12-9-2-1-8-10(15-16-11(8)14-9)7-3-5-13-6-4-7/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIZPXORSNKLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)C3=CC=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626855
Record name 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552331-67-6
Record name 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoropyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[3,4-b]pyridine core. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazolo[3,4-b]pyridine core with a fluorine atom at the 6-position and a pyridine ring at the 3-position. Its molecular weight is approximately 214.20 g/mol, and its unique structure contributes to its diverse biological activities.

Chemistry

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine serves as a valuable building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the introduction of different functional groups.

Table 1: Types of Reactions and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, Hydrogen peroxideAcidic medium
ReductionSodium borohydride, Lithium aluminum hydrideAnhydrous conditions
SubstitutionSodium methoxide, Potassium tert-butoxideBase-catalyzed

Biology

The compound has shown promise in biological applications due to its potential antimicrobial and anticancer properties. Research indicates that it may inhibit specific kinases involved in cell signaling pathways, leading to altered gene expression and increased apoptosis in cancer cells.

Case Study: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) and hematological tumors (e.g., K-562), suggesting its potential as an anticancer agent .

Medicinal Applications

The medicinal properties of this compound are being explored for potential therapeutic uses. Its ability to modulate biochemical pathways makes it a candidate for drug development targeting diseases such as cancer and infections.

Table 2: Potential Therapeutic Applications

Disease TypeMechanism of Action
CancerKinase inhibition leading to apoptosis
Infectious DiseasesAntimicrobial activity against bacterial strains

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets within biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties
6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine F (position 6); pyridin-4-yl (position 3) 214.20 Enhanced electronegativity; π-stacking capability; kinase inhibition potential
1-(2-Fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 2-Fluorophenyl; methyl; phenyl 406.39 Fluorine improves metabolic stability; carboxylate aids solubility
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine Ethynyl (position 6) 158.16 Ethynyl enables click chemistry; anticancer applications via functionalization
6-(4-Methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Methylphenyl; carboxylic acid 293.31 Carboxylic acid enhances bioavailability; methyl boosts lipophilicity
4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine Cl (position 4); methyl 183.62 Chlorine increases electrophilicity; methyl improves membrane permeability

Biological Activity

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains both fluorine and nitrogen atoms, which contribute to its unique chemical properties and biological effects. Research has indicated that it may have applications in treating various diseases, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H7FN4\text{C}_{10}\text{H}_{7}\text{FN}_{4}

This compound features a pyrazolo[3,4-b]pyridine core with a fluorine atom at the 6-position and a pyridine ring at the 3-position. The presence of the fluorine atom is significant for enhancing lipophilicity and biological activity.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways:

  • Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases, which are critical in cell signaling pathways. The inhibition occurs through binding to the active site of these enzymes, preventing substrate access and subsequent phosphorylation events.
  • Gene Expression Modulation : This compound can alter the expression of genes associated with apoptosis, leading to increased cell death in certain cancer cell lines. This effect is particularly relevant in therapeutic contexts where inducing apoptosis in tumor cells is desired .

Biological Activity Data

Several studies have investigated the biological activities of this compound. Below is a summary of key findings:

Study Biological Activity Cell Line/Model Effect
Study AAnticancerMCF-7 (breast cancer)Induced apoptosis by 33.43%
Study BAntimicrobialVarious bacterial strainsInhibited growth at micromolar concentrations
Study CAnti-inflammatoryBV2 microglial cellsReduced pro-inflammatory cytokines

Case Studies

  • Anticancer Activity :
    In a study focusing on breast cancer cells (MCF-7), this compound was found to significantly increase apoptotic cell death. The compound's mechanism involved modulation of apoptotic gene expression pathways, highlighting its potential as an anticancer agent .
  • Antimicrobial Effects :
    Research demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. It was effective at low micromolar concentrations, suggesting its potential utility as an antimicrobial agent in clinical settings .
  • Anti-inflammatory Properties :
    In experiments with BV2 microglial cells, the compound showed a capacity to reduce the release of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This indicates its potential application in neuroinflammatory conditions .

Q & A

Q. How can computational tools predict metabolic pathways for this compound?

  • Methodological Answer :
  • ADMET prediction : Use software like Schrödinger’s QikProp to estimate CYP450 metabolism sites.
  • In vitro microsomal assays : Validate predictions using liver microsomes and LC-MS metabolite tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.